molecular formula C12H18O B562994 Propofol-d17 CAS No. 1261393-54-7

Propofol-d17

Cat. No. B562994
CAS RN: 1261393-54-7
M. Wt: 195.379
InChI Key: OLBCVFGFOZPWHH-ACWNEFEHSA-N
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Description

Propofol-d17 is the deuterium labeled Propofol . Propofol is a short-acting, hypnotic drug intravenously administered for the induction and maintenance of general anesthesia and sedation . It potently and directly activates GABAA receptor and inhibits glutamate receptor mediated excitatory synaptic transmission .


Synthesis Analysis

A multi-step process using continuous flow chemistry to produce propofol has been described . This process involves two continuous flow chemical steps, two extractions using a semi-batch approach, and one purification . The use of simple, inexpensive, and readily available reagents affords a viable process for this widely employed active pharmaceutical ingredient .


Molecular Structure Analysis

The molecular formula of this compound is C12H18O . The InChI representation of the molecule is InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D .


Chemical Reactions Analysis

Propofol undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . Pharmacodynamic interactions are the most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 195.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 195.242469875 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 13 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Propofol is extensively studied for its pharmacokinetics (PK) and pharmacodynamics (PD), providing insights into its metabolism, distribution, and action mechanism within the body. It is predominantly metabolized in the liver, with over 90% undergoing biotransformation. Propofol's effects are mainly through potentiation of the GABA_A receptor, illustrating its interaction with neurotransmitter systems. Understanding these pathways is crucial for developing safer and more effective anesthetic protocols, and isotopically labeled compounds like propofol-d17 can enhance the precision of such studies (Sahinovic, Struys, & Absalom, 2018).

Propofol Infusion Syndrome (PRIS)

Research on propofol infusion syndrome (PRIS), a rare but potentially fatal complication, underscores the importance of monitoring and managing propofol administration carefully. Studies highlight the need for a screening protocol to prevent PRIS, emphasizing the role of biomarkers like creatine phosphokinase (CPK) and lactate levels. These studies are pivotal for understanding the risk factors and management strategies for PRIS, and this compound could be used to further elucidate the metabolic disturbances leading to this syndrome (Muzaiwirin & Utariani, 2020).

Neuroprotection and Neurotoxicity

The dual role of propofol in neuroprotection and neurotoxicity, especially in the context of developmental exposure, has been a subject of significant research interest. While propofol has been shown to confer neuroprotective effects in certain contexts, concerns about its potential to induce neurotoxicity, particularly in pediatric populations, have led to extensive studies. These investigations aim to balance the benefits and risks associated with propofol use in anesthesia and sedation, guiding clinical practices. Isotopically labeled versions like this compound could be instrumental in tracing the drug's effects on neuronal cell death, neurogenesis, and neurotrophic factor expression, providing deeper insights into its neuropharmacological impact (Bosnjak, Logan, Liu, & Bai, 2016).

Oncological Implications

Emerging research suggests that anesthetics, including propofol, may influence cancer outcomes. Studies investigating propofol's effects on breast cancer cell lines and the immune system highlight its potential anti-tumor and pro-tumor activities. The precise mechanisms through which propofol impacts cancer cell proliferation, immune modulation, and patient outcomes remain areas of active investigation. This compound could contribute to this field by enabling more accurate tracing of propofol's interactions with cancer cells and the immune system, potentially informing anesthesia choice in oncological surgery (Li, Liu, Dilger, & Lin, 2018).

Mechanism of Action

Target of Action

The primary target of Propofol-d17 is the GABA receptors in neurons . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. Propofol potently and directly activates GABA receptors, leading to an increase in inhibitory synaptic transmission .

Mode of Action

This compound interacts with its targets primarily through allosteric interactions . Allosteric interactions involve the modification of an enzyme’s activity through the binding of an effector molecule at a site other than the enzyme’s active site. In the case of this compound, it potentiates the GABA receptors, enhancing their inhibitory effect . It has also been speculated that this compound may interact with the plasma membrane of neurons .

Biochemical Pathways

This compound affects the GABAergic pathway by potentiating the GABA receptors . This potentiation increases the inhibitory effect of GABA, leading to decreased neuronal excitability. This compound also inhibits glutamate receptor-mediated excitatory synaptic transmission , further contributing to its overall inhibitory effect.

Pharmacokinetics

Propofol is administered intravenously and has a narrow therapeutic margin . It undergoes extensive pharmacokinetic and pharmacodynamic interactions with other hypnotic drugs and opioids . The exact pharmacokinetics of this compound may vary and would require further investigation.

Result of Action

The primary result of this compound action is the induction of sedation and general anesthesia . By potentiating GABA receptors and inhibiting excitatory synaptic transmission, this compound decreases neuronal excitability, leading to sedation . It primarily concentrates at the cell membrane of neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact its efficacy . As this compound is a deuterated analog of Propofol, it’s reasonable to assume that similar environmental factors would influence its action.

Safety and Hazards

Propofol may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and require immediate medical attention . Long-term use of propofol can lead to a syndrome called Propofol Infusion Syndrome, which may result in death .

Future Directions

The focus on propofol addiction is in its preliminary stages. Though there has been growing conviction directing towards the potential of propofol for abuse, the addictive characteristic of propofol is still a matter of debate in the research arena .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propofol-d17 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The overall approach is based on the modification of Propofol, a widely used anesthetic, by incorporating deuterium into its structure to create Propofol-d17.", "Starting Materials": [ "2,6-diisopropylphenol", "deuterium oxide", "sodium borohydride", "deuterium gas", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate" ], "Reaction": [ "Step 1: The starting material 2,6-diisopropylphenol is reacted with deuterium oxide and sodium borohydride in methanol to form the intermediate compound 2,6-diisopropylphenol-d8.", "Step 2: The intermediate compound is then reacted with deuterium gas and sodium hydroxide in ethanol to form 2,6-diisopropylphenol-d17.", "Step 3: The final step involves the acetylation of 2,6-diisopropylphenol-d17 using acetic anhydride and sulfuric acid as catalysts to form Propofol-d17. The product is purified using sodium sulfate and recrystallization." ] }

CAS RN

1261393-54-7

Molecular Formula

C12H18O

Molecular Weight

195.379

IUPAC Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

OLBCVFGFOZPWHH-ACWNEFEHSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

synonyms

2,6-Bis(1-methylethyl)phenol-d17;  2,6-Diisopropylphenol-d17;  2,6-Bis(isopropyl)phenol-d17;  2,6-Diisopropylphenol-d17;  Ampofol-d17;  Anepol-d17;  Aquafol-d17;  Diprifusor-d17;  Diprivan-d17;  Diprivan 10-d17;  Diprofol-d17;  Disoprivan-d17;  Disoprofol-d17;  F

Origin of Product

United States

Q & A

Q1: Why is Propofol-d17 used as an internal standard for Propofol quantification?

A: this compound, a deuterated form of Propofol, shares very similar chemical properties with the analyte. This similarity results in comparable behavior during sample preparation and analysis. Using this compound as an internal standard [] helps correct for variations in extraction efficiency, ionization, and other factors that can influence the accuracy and precision of the measurements. This is particularly crucial for bioequivalence studies where even minor variations in drug levels need to be accounted for.

Q2: What are the advantages of the LC-APCI-MS/MS method described in the study for Propofol quantification?

A: The study by highlights several advantages of their developed LC-APCI-MS/MS method. Firstly, the method employs a simple one-step protein precipitation for sample preparation, making it quicker and more efficient compared to more complex extraction methods. Secondly, the combination of liquid chromatography and atmospheric pressure chemical ionization tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate Propofol quantification even at low concentrations within the therapeutic range. This is crucial for bioequivalence studies that aim to demonstrate comparable drug exposure profiles between different formulations.

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